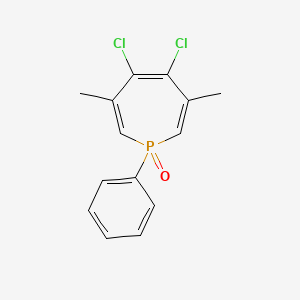
4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one is a complex organophosphorus compound This compound is characterized by the presence of chlorine, methyl, and phenyl groups attached to a phosphepin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one typically involves multi-step organic reactions. One common method involves the chlorination of a precursor compound followed by cyclization and methylation steps. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves crystallization or chromatography techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: Chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which 4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound can modulate the activity of these targets, leading to various biochemical outcomes. The exact pathways involved are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one: shares similarities with other organophosphorus compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its combination of chlorine, methyl, and phenyl groups attached to a phosphepin ring makes it a versatile compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
109011-58-7 |
|---|---|
Molekularformel |
C14H13Cl2OP |
Molekulargewicht |
299.1 g/mol |
IUPAC-Name |
4,5-dichloro-3,6-dimethyl-1-phenyl-1λ5-phosphepine 1-oxide |
InChI |
InChI=1S/C14H13Cl2OP/c1-10-8-18(17,12-6-4-3-5-7-12)9-11(2)14(16)13(10)15/h3-9H,1-2H3 |
InChI-Schlüssel |
BYYUHWYRDXOWLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CP(=O)(C=C(C(=C1Cl)Cl)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


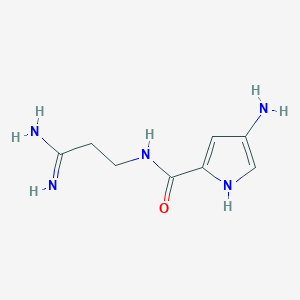
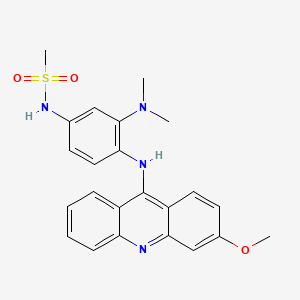
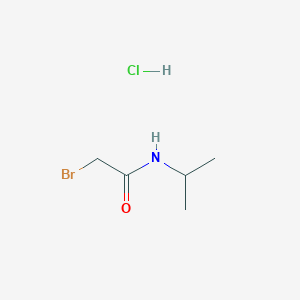

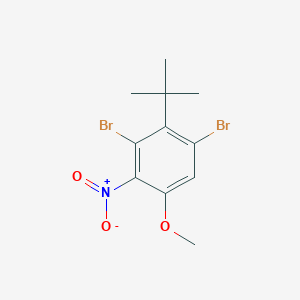

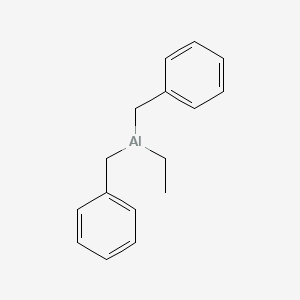
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
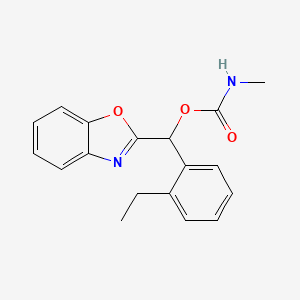
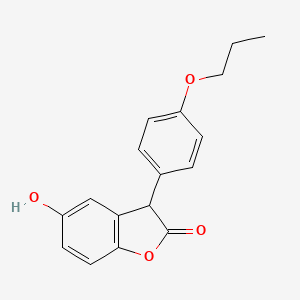
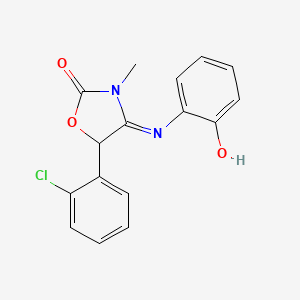
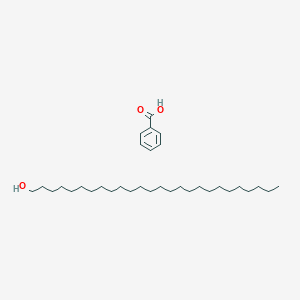
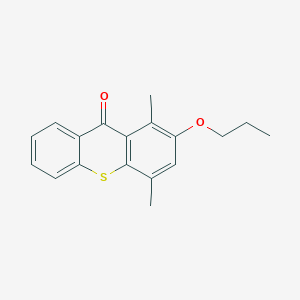
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
